4-Amino-1-(carboxymethyl)pyridin-1-ium bromide
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Overview
Description
Preparation Methods
The synthesis of 4-Amino-1-(carboxymethyl)pyridin-1-ium bromide can be achieved through successive alkylations of 4,4′-bipyridine or by Zincke reactions followed by a second alkylation step . These methods yield the compound in good quantities and are commonly used in both laboratory and industrial settings .
Chemical Reactions Analysis
4-Amino-1-(carboxymethyl)pyridin-1-ium bromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the development of electrochromic materials, aqueous redox flow batteries, and supramolecular chemistry . Additionally, it serves as a building block for the synthesis of peptides and other complex assemblies . Its versatility and high tunability make it a valuable component in various fields of chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of 4-Amino-1-(carboxymethyl)pyridin-1-ium bromide involves its interaction with molecular targets and pathways within the cell . The compound’s effects are mediated through its ability to form stable complexes with other molecules, which can influence various biochemical processes . The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
4-Amino-1-(carboxymethyl)pyridin-1-ium bromide is similar to other pyridinium salts, such as 1-(carboxymethyl)pyridin-1-ium bromide . its unique structure and properties make it distinct from other compounds in this class . The presence of the amino group and the carboxymethyl moiety provides additional functionality and reactivity, which can be advantageous in certain applications .
Properties
Molecular Formula |
C7H9BrN2O2 |
---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
2-(4-aminopyridin-1-ium-1-yl)acetic acid;bromide |
InChI |
InChI=1S/C7H8N2O2.BrH/c8-6-1-3-9(4-2-6)5-7(10)11;/h1-4,8H,5H2,(H,10,11);1H |
InChI Key |
DMLPHCFAPTXULL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC=C1N)CC(=O)O.[Br-] |
Origin of Product |
United States |
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